molecular formula C9H9Cl2NOS B13999393 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester CAS No. 22039-90-3

2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester

Cat. No.: B13999393
CAS No.: 22039-90-3
M. Wt: 250.14 g/mol
InChI Key: KHKHBGRLFYDZKL-UHFFFAOYSA-N
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Description

2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is an organic compound with the molecular formula C9H9Cl2NOS It is a derivative of thiocarbamic acid and is characterized by the presence of both chloroethyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester typically involves the reaction of 2-chloroethyl isothiocyanate with p-chlorophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ester linkage. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents like dichloromethane or toluene

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactant Purity: High-purity reactants to ensure product quality

    Reaction Vessels: Large-scale reactors with temperature and pressure control

    Purification: Techniques such as distillation or recrystallization to obtain the pure product

Chemical Reactions Analysis

Types of Reactions

2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding thiocarbamic acid and phenol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

Major Products

    Nucleophilic Substitution: Products include substituted thiocarbamates.

    Oxidation: Products include sulfoxides and sulfones.

    Hydrolysis: Products include thiocarbamic acid and p-chlorophenol.

Scientific Research Applications

2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound may also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethylthiocarbamic acid, S-phenyl ester
  • 2-Chloroethylthiocarbamic acid, S-methyl ester
  • 2-Chloroethylthiocarbamic acid, S-ethyl ester

Uniqueness

2-Chloroethylthiocarbamic acid, S-p-chlorophenyl ester is unique due to the presence of the p-chlorophenyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

22039-90-3

Molecular Formula

C9H9Cl2NOS

Molecular Weight

250.14 g/mol

IUPAC Name

S-(4-chlorophenyl) N-(2-chloroethyl)carbamothioate

InChI

InChI=1S/C9H9Cl2NOS/c10-5-6-12-9(13)14-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

KHKHBGRLFYDZKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC(=O)NCCCl)Cl

Origin of Product

United States

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